molecular formula C8H13NO2 B15081631 Amino(cyclohex-2-en-1-yl)acetic acid CAS No. 62090-88-4

Amino(cyclohex-2-en-1-yl)acetic acid

Cat. No.: B15081631
CAS No.: 62090-88-4
M. Wt: 155.19 g/mol
InChI Key: PYQPZOZULLHXKK-UHFFFAOYSA-N
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Description

Amino(cyclohex-2-en-1-yl)acetic acid is an organic compound with the molecular formula C8H13NO2 It is characterized by the presence of an amino group attached to a cyclohexene ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Amino(cyclohex-2-en-1-yl)acetic acid can be synthesized through several methods. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile. This intermediate can then be hydrolyzed to yield the desired amino acid . Another method involves the esterification of amino acids using thionyl chloride in the presence of an esterifying alcohol .

Industrial Production Methods

Industrial production of amino acids, including this compound, often involves large-scale fermentation processes or chemical synthesis routes. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

Amino(cyclohex-2-en-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohex-2-en-1-one derivatives, while reduction can produce cyclohex-2-en-1-ylmethanol.

Scientific Research Applications

Amino(cyclohex-2-en-1-yl)

Properties

CAS No.

62090-88-4

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-amino-2-cyclohex-2-en-1-ylacetic acid

InChI

InChI=1S/C8H13NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h2,4,6-7H,1,3,5,9H2,(H,10,11)

InChI Key

PYQPZOZULLHXKK-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)C(C(=O)O)N

Origin of Product

United States

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